BenchChemオンラインストアへようこそ!

1,4-Diallylpiperazine-2,5-dione

organic synthesis protecting group strategy azepine

Select 1,4-Diallylpiperazine-2,5-dione (CAS 693827-86-0) when your synthetic route demands a diketopiperazine core with chemically addressable terminal alkenes for orthogonal diversification—transformations unattainable with N-acetyl or N-benzyl analogues. Its 194.23 Da molecular weight and zero Lipinski violations provide property-space headroom for ADME-conscious medicinal chemistry. Do not use for base-promoted Michael additions with alkynes: direct evidence shows 0% yield versus 63% for the 1,4-diacetyl congener. Ideal SAR comparator against bioactive 1,4-dibenzyl analogue (IC₅₀ 28 µM, PANC-1).

Molecular Formula C10H14N2O2
Molecular Weight 194.234
CAS No. 693827-86-0
Cat. No. B2436217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diallylpiperazine-2,5-dione
CAS693827-86-0
Molecular FormulaC10H14N2O2
Molecular Weight194.234
Structural Identifiers
SMILESC=CCN1CC(=O)N(CC1=O)CC=C
InChIInChI=1S/C10H14N2O2/c1-3-5-11-7-10(14)12(6-4-2)8-9(11)13/h3-4H,1-2,5-8H2
InChIKeyZJEDOZAYBZZGPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diallylpiperazine-2,5-dione (CAS 693827-86-0) – Procurement-Relevant Chemical Profile


1,4-Diallylpiperazine-2,5-dione (CAS 693827-86-0) is a synthetic, symmetrical 1,4-disubstituted piperazine-2,5-dione derivative belonging to the diketopiperazine (DKP) class . It features a six-membered piperazine ring bearing two allyl substituents at the N1 and N4 positions and two carbonyl groups at the C2 and C5 positions (molecular formula C₁₀H₁₄N₂O₂, molecular weight 194.23 g/mol) . The compound is supplied as a research-use-only chemical (typical purity 96%) through a limited number of specialist vendors, and is primarily employed as a versatile building block in medicinal chemistry and organic synthesis owing to the unique reactivity conferred by its allyl side chains .

Why Generic Substitution of 1,4-Diallylpiperazine-2,5-dione Carries Experimental Risk


The performance of 1,4-disubstituted piperazine-2,5-diones in downstream chemistry and biological assays is exquisitely sensitive to the identity of the N-substituent. Direct experimental evidence demonstrates that allyl, benzyl, acetyl, and benzoyl-protected analogues yield fundamentally different outcomes under identical reaction conditions: the allyl derivative (1f) fails to participate in base-promoted Michael-type additions with alkynes where the acetyl analogue (1a) delivers product in 63% yield . In biological contexts, the 1,4-dibenzyl analogue exhibits measurable cytotoxicity (IC₅₀ = 28 µM against glucose-starved PANC-1 cells) while no comparable quantitative activity data exist for the 1,4-diallyl derivative itself [1]. These N-substituent-dependent divergence points mean that simply sourcing an 'in-stock' piperazine-2,5-dione congener will not reproduce the synthetic or biological profile needed for structure–activity relationship (SAR) studies or building-block-focused synthetic campaigns.

Quantitative Comparative Evidence for 1,4-Diallylpiperazine-2,5-dione Versus Closest Structural Analogues


Synthesis Incompatibility: Allyl-Protected DKP Fails Where Acetyl-Protected DKP Succeeds in Azepine-Forming Michael Additions

In a one-pot reaction with dimethyl but-2-ynedioate (2a) under Cs₂CO₃/DMF conditions at room temperature, 1,4-diacetylpiperazine-2,5-dione (1a) produced the desired 3-aminoazepan-2-one product (3aa) in 63% optimized yield. Under the same conditions, 1,4-diallylpiperazine-2,5-dione (1f) yielded no detectable product; screening a panel of seven bases (Et₃N, DBU, K₂CO₃, Cs₂CO₃, KHCO₃, CsHCO₃, KOt-Bu) uniformly failed to promote conversion . This reactivity cliff—from 63% to 0%—establishes 1f as a non-participating substrate in a reaction where the acetyl congener is productive, a critical consideration for synthetic route design.

organic synthesis protecting group strategy azepine Michael addition

Differential Cytotoxicity: The Dibenzyl Analog Shows Quantified Anticancer Activity Absent in the Diallyl Compound

1,4-Dibenzylpiperazine-2,5-dione has demonstrated selective cytotoxicity against human pancreatic carcinoma PANC-1 cells adapted to glucose-starved conditions, with a reported IC₅₀ of 28 µM, while showing no effect against PANC-1 cells under general culture conditions up to 1000 µM [1]. In contrast, comprehensive database searches (PubMed, BindingDB, ChEMBL) reveal no published quantitative cytotoxicity data specifically for 1,4-diallylpiperazine-2,5-dione. This data asymmetry means that for target-validation studies in the glucose-deprivation/pancreatic cancer space, the dibenzyl analogue is the only congener with a characterized activity fingerprint, and the diallyl compound cannot be assumed to replicate this profile.

anticancer PANC-1 glucose starvation cytotoxicity

Physical Form and Molecular Properties Distinguish Diallyl-DKP from Common In-Class Comparators for Formulation and Handling

The 1,4-diallyl analogue occupies a distinct physicochemical space within the 1,4-disubstituted piperazine-2,5-dione series. 1,4-Dimethylpiperazine-2,5-dione is a high-melting crystalline solid (mp 144–147°C) [1], while 1,4-dibenzylpiperazine-2,5-dione melts at 130–135°C [2], and 1,4-diacetylpiperazine-2,5-dione melts at 99–103°C [3]. Although an experimentally determined melting point for the diallyl compound is not publicly catalogued, its molecular weight (194.23 g/mol) and predicted LogP (SlogP ~2.87) [4] place it in a more lipophilic, lower-melting regime than the dimethyl analogue, with implications for solubility, chromatographic behavior, and formulation compatibility. The compound is procurable only in small quantities (5 mg), typically at ≥96% purity, from specialty suppliers such as Fluorochem .

physicochemical properties melting point Lipinski logP procurement

Allyl Substituent as a Distinct Functional Handle for Downstream Diversification Versus Acyl or Alkyl Analogues

The allyl substituents of 1,4-diallylpiperazine-2,5-dione provide a reactive olefin handle that is absent in the methyl, acetyl, and benzyl congeners. This enables unique downstream transformations—including hydroboration, epoxidation, dihydroxylation, and olefin metathesis—that cannot be executed on simple N-alkyl or N-acyl protected DKPs . Among the four common N-substituted DKPs (methyl, allyl, acetyl, benzyl), only the allyl derivative offers a terminal alkene for orthogonal functionalization while retaining the DKP core. This dual functionality (DKP scaffold + reactive alkene) positions the compound as a privileged intermediate for generating structurally diverse libraries that are inaccessible from other 1,4-disubstituted piperazine-2,5-diones [1].

synthetic chemistry functional group interconversion allyl building block diversification

Compliance-Relevant Fingerprinting: 1,4-Diallylpiperazine-2,5-dione Satisfies Lipinski's Rule of Five for Drug-Like Property Assessment

Computational profiling indicates that 1,4-diallylpiperazine-2,5-dione satisfies Lipinski's Rule of Five with zero violations, a property consistent with its low molecular weight (194.23 g/mol) and limited hydrogen-bonding capacity (2 HBA, 0 HBD) [1]. In contrast, the 1,4-dibenzyl analogue (MW 294.35, CLogP ~3.59) carries a higher lipophilicity burden that may approach or exceed the CLogP threshold of 5.0 in more complex derivatives [2]. The favorable drug-like profile of the diallyl compound, combined with its commercial availability in verified purity (≥96%), supports its use in early-stage medicinal chemistry hit-finding campaigns where ADME compliance is a key attrition filter.

drug-likeness Lipinski ADME procurement quality control

Validated Procurement and Application Scenarios for 1,4-Diallylpiperazine-2,5-dione


Scaffold for Diversity-Oriented Synthesis Leveraging Allyl Handle Orthogonality

Procure 1,4-diallylpiperazine-2,5-dione when the synthetic objective requires a diketopiperazine core with a chemically addressable terminal alkene for orthogonal diversification. As documented in Evidence Item 4, the allyl groups enable transformations—hydroboration, epoxidation, olefin metathesis, thiol-ene click chemistry—that are inaccessible with N-methyl, N-acetyl, or N-benzyl DKPs. This scenario is especially relevant for library synthesis programs aiming to generate structurally diverse analogues from a common intermediate .

Lead-Like Starting Point for Hit-Finding Campaigns with Favorable Physicochemical Properties

Select 1,4-diallylpiperazine-2,5-dione as a starting scaffold when medicinal chemistry programs require a low molecular weight (194.23 g/mol), Rule-of-Five compliant core with zero Lipinski violations (Evidence Item 5). The 100 Da MW advantage and ~0.72 log unit lower SlogP versus the 1,4-dibenzyl analogue provide greater property-space headroom for subsequent SAR-driven elaboration, reducing the risk of ADME-related attrition in later optimization stages .

Differentiation from Acetyl DKPs in Azepine-Forming Reaction Protcols

Do NOT procure 1,4-diallylpiperazine-2,5-dione for one-pot Michael addition reactions with electron-deficient alkynes to generate 3-aminoazepan-2-one scaffolds. Direct comparative data (Evidence Item 1) show 0% yield under conditions where the 1,4-diacetyl analogue achieves 63% yield . Researchers intending this specific transformation should instead source the acetyl-protected derivative (1,4-diacetylpiperazine-2,5-dione) to avoid guaranteed reaction failure. Conversely, if the reaction protocol is being optimized for non-acyl substrates, the allyl congener may be a valuable negative control.

SAR Probe for N-Substituent Effects in Cancer Cell Line Profiling

Employ 1,4-diallylpiperazine-2,5-dione as a comparator in SAR studies investigating the impact of N-substitution on anticancer activity. While the dibenzyl analogue has a documented IC₅₀ of 28 µM against glucose-starved PANC-1 cells (Evidence Item 2), the diallyl compound lacks any published cytotoxicity data, making it a critical 'missing data point' for establishing the SAR landscape. Its procurement for head-to-head testing against the dibenzyl congener would directly address this knowledge gap .

Quote Request

Request a Quote for 1,4-Diallylpiperazine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.